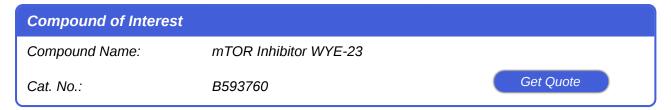


### WYE-23: A Potent and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

WYE-23 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] As a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, mTOR is a highly sought-after target for therapeutic intervention in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WYE-23, along with detailed experimental protocols and visualizations to support further research and drug development efforts.

# **Chemical Structure and Properties**

WYE-23 is a synthetic, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its systematic name is 4-[6-[4-[[(cyclopropylamino)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester.[1][2][3]

Table 1: Physicochemical Properties of WYE-23



Property	Value	Reference	
CAS Number	1062169-46-3 [1][2][3]		
Molecular Formula	C26H32N8O4 [1][2]		
Molecular Weight	520.6 g/mol [1][2]		
Appearance	Crystalline solid	rstalline solid [1][2]	
Purity	≥98%	[1][2]	
Solubility	Soluble in DMSO	[1][2]	
SMILES	O=C(OC)N(CC1)CCC1N2N=C C3=C(N4CCOCC4)N=C(C5=C C=C(NC(NC6CC6)=O)C=C5)N =C32	[1][2]	
InChl Key	NQNFBVOZVJAWSQ- UHFFFAOYSA-N	[1]	

# **Biological Activity and Mechanism of Action**

WYE-23 exerts its biological effects through the direct inhibition of mTOR kinase activity. It is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Table 2: In Vitro Inhibitory Activity of WYE-23

Target	IC50	Cell Line/Assay	Reference
mTOR	0.45 nM	Kinase Assay	[1][2][3][4][5]
ΡΙ3Κα	661 nM	Kinase Assay	[1][2][3][4][5]
LNCaP Cell Growth	42 nM	Cell-based Assay	[1][2][3]

The data clearly indicates that WYE-23 is highly selective for mTOR over the closely related kinase PI3Kα, a desirable property for a targeted therapeutic.[1][2][3][4][5] Its potent inhibition

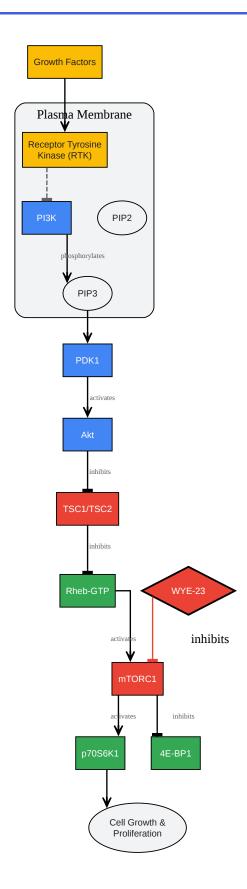


of the proliferation of LNCaP human prostate cancer cells highlights its potential as an anticancer agent.[1][2][3]

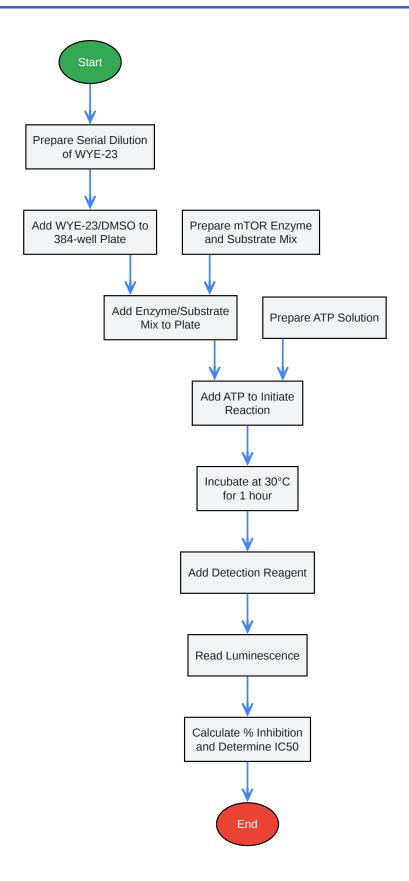
## **Signaling Pathway**

WYE-23 targets the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the point of inhibition by WYE-23.









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